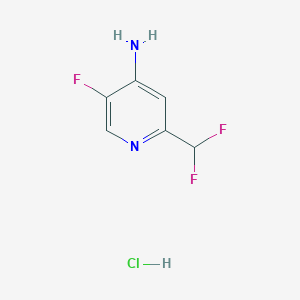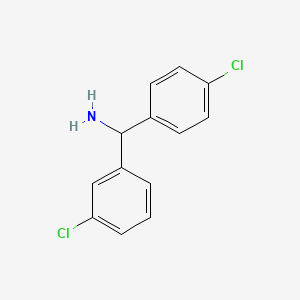
(3-Chlorophenyl)(4-chlorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 701212-44-4 . It has a molecular weight of 252.14 . The IUPAC name for this compound is (3-chlorophenyl) (4-chlorophenyl)methanamine .
Molecular Structure Analysis
The InChI code for “(3-Chlorophenyl)(4-chlorophenyl)methanamine” is 1S/C13H11Cl2N/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Luminescent Platinum(II) Complexes
- Research shows that luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives like 4-chlorophenyl are effective in studying fluid- and solid-state interactions. These complexes display emissive properties in fluid solutions at room temperature (Lai et al., 1999).
Thiol-Reactive Luminescent Agents for Mitochondria Imaging
- The compound has been used to create thiol-reactive luminescent agents like the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation. This agent is significant for its accumulation in mitochondria, providing a method for specific targeting in fluorescence microscopy (Amoroso et al., 2008).
Catalysts for CO2 Methanation
- The methanation of carbon dioxide over catalysts like Ru/Al2O3 and Ni/Al2O3, which may contain chlorophenyl derivatives, demonstrates high methane yield and efficient catalyst performance. This application is critical in developing sustainable energy solutions (Garbarino et al., 2015).
Transfer Hydrogenation Reactions with Ruthenium Complexes
- Studies show that (4-Phenylquinazolin-2-yl)methanamine, a compound similar in structure, can be used to create N-heterocyclic ruthenium(II) complexes. These complexes are utilized in transfer hydrogenation reactions, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015).
Synthesis of Sertraline and Other Pharmaceuticals
- Derivatives of chlorophenylmethanamine are used in synthesizing pharmaceuticals like sertraline hydrochloride, showcasing a novel and efficient synthesis method for antidepressant drugs (Vukics et al., 2002).
Environmental Contamination and Remediation
- Chlorophenols, including derivatives of chlorophenylmethanamine, are studied for their environmental impact and remediation methods. Their degradation and the role of catalysts in removing these contaminants from the environment have been a significant area of research (Pignatello, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZOQIWCXUIEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)
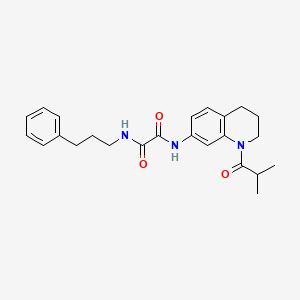
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile](/img/structure/B2736425.png)
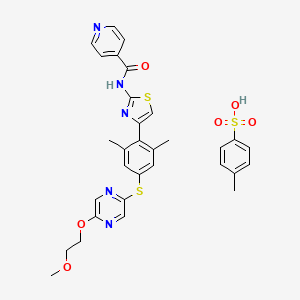
![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2736430.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)
![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)
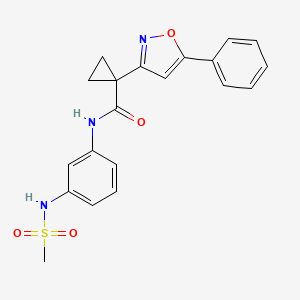
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
